4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate
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Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introducing a nitro group to the benzene ring.
Sulfonation: Adding a sulfonyl group to the chlorophenyl ring.
Esterification: Forming the ester linkage between the nitrobenzyl and chlorobenzenecarboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl morpholine
- 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl benzoate
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO4S/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOGTDTXGJWDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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